molecular formula C21H19N3OS B5115431 (5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B5115431
M. Wt: 361.5 g/mol
InChI Key: WEXYNKNSOIMXAX-LORPFDMQSA-N
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Description

The compound (5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with indole and dimethylphenyl substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-imino-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-12-8-9-13(2)18(10-12)24-20(25)19(26-21(24)22)11-16-14(3)23-17-7-5-4-6-15(16)17/h4-11,22,25H,1-3H3/b16-11+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYNKNSOIMXAX-LORPFDMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=N)C=C3C(=NC4=CC=CC=C43)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=N)/C=C/3\C(=NC4=CC=CC=C43)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Indole Moiety: The indole derivative is then introduced through a condensation reaction with the thiazolidinone intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Receptor Binding: Binds to specific receptors involved in inflammatory pathways, reducing inflammation.

    DNA Interaction: Interacts with DNA in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

    Phenyl Substituted Thiazolidinones: Similar structure but different substituents.

Uniqueness

    Structural Complexity: The combination of thiazolidinone, indole, and dimethylphenyl groups is unique.

    Biological Activity: Exhibits a broader range of biological activities compared to similar compounds.

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